molecular formula C15H18N4 B15253458 1-(6-Phenyl-3-pyridazinyl)-homopiperazine

1-(6-Phenyl-3-pyridazinyl)-homopiperazine

Cat. No.: B15253458
M. Wt: 254.33 g/mol
InChI Key: BZHONZCRWRTGTE-UHFFFAOYSA-N
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Description

1-(6-phenylpyridazin-3-yl)-1,4-diazepane is a heterocyclic compound that features a pyridazine ring fused with a diazepane ring and a phenyl group attached to the pyridazine ring. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-phenylpyridazin-3-yl)-1,4-diazepane typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with the pyridazine derivative in the presence of a Lewis acid catalyst.

    Formation of the Diazepane Ring: The diazepane ring is formed by cyclization of the intermediate compound with a suitable diamine under basic conditions.

Industrial Production Methods

Industrial production of 1-(6-phenylpyridazin-3-yl)-1,4-diazepane may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(6-phenylpyridazin-3-yl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridazine ring.

    Reduction: Reduced derivatives with hydrogenated pyridazine or diazepane rings.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

1-(6-phenylpyridazin-3-yl)-1,4-diazepane has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including cardiovascular and neurological disorders.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(6-phenylpyridazin-3-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities and pharmacological activities.

    Diazepane Derivatives: Compounds with diazepane rings, such as diazepam, exhibit similar structural features but different pharmacological profiles.

Uniqueness

1-(6-phenylpyridazin-3-yl)-1,4-diazepane is unique due to its combined pyridazine and diazepane rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H18N4

Molecular Weight

254.33 g/mol

IUPAC Name

1-(6-phenylpyridazin-3-yl)-1,4-diazepane

InChI

InChI=1S/C15H18N4/c1-2-5-13(6-3-1)14-7-8-15(18-17-14)19-11-4-9-16-10-12-19/h1-3,5-8,16H,4,9-12H2

InChI Key

BZHONZCRWRTGTE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=NN=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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